Methoxamine

Catalog No.
S535144
CAS No.
390-28-3
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxamine

CAS Number

390-28-3

Product Name

Methoxamine

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3

InChI Key

WJAJPNHVVFWKKL-UHFFFAOYSA-N

SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N

Solubility

Soluble (185 g/L)
9.21e+00 g/L

Synonyms

Hydrochloride, Methoxamine, Methoxamedrin, Methoxamine, Methoxamine Hydrochloride, Metoxamine Wellcome, Vasoxin, Vasoxine, Vasoxyl, Vasylox, Wellcome, Metoxamine

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)N

Description

The exact mass of the compound Methoxamine is 211.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (185 g/l)9.21e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Research

  • Methoxamine has been investigated as a potential treatment for electromechanical dissociation (EMD), a condition where the heart's electrical activity appears normal, but the heart muscle fails to contract effectively. In some animal studies, methoxamine showed promise in improving heart function during EMD unresponsive to epinephrine [Source: Use of methoxamine in the resuscitation of epinephrine-resistant electromechanical dissociation ].

Anesthetic Research

  • Some scientific studies have explored the use of methoxamine to help maintain blood pressure during spinal anesthesia, a type of anesthesia that numbs the lower body. The research suggests methoxamine may be useful in specific situations, but more study is needed [Source: Intravenous Methoxamine to Prevent Hypotension after Subarachnoid Block].

Methoxamine is a sympathomimetic medication primarily classified as an alpha-1 adrenergic agonist. Its chemical formula is C11H17NO3C_{11}H_{17}NO_{3}, and it is known for its role in treating hypotension, particularly in acute settings such as spinal anesthesia and shock due to trauma or tumor. Methoxamine functions by inducing peripheral vasoconstriction, which leads to increased systemic blood pressure without significantly affecting the central nervous system . It has been marketed under various trade names, including Vasoxine, Vasoxyl, and Vasylox, although its clinical use has diminished over time due to the development of newer agents .

Methoxamine acts as an α₁-adrenergic receptor agonist. When it binds to these receptors, located on blood vessel walls, it triggers a signaling cascade that leads to vasoconstriction (narrowing of blood vessels) []. This vasoconstriction ultimately increases blood pressure.

  • Hypertension (high blood pressure): Excessive vasoconstriction can lead to dangerously high blood pressure [].
  • Cardiac arrhythmias: Stimulation of α₁-adrenergic receptors can alter heart rhythm [].
Typical of phenethylamines. It can participate in:

  • Alkylation: Methoxamine can react with alkylating agents to form various derivatives.
  • Oxidation: The hydroxyl group may be oxidized to form ketones or aldehydes.
  • Reduction: The ketone or aldehyde derivatives can be reduced back to alcohols.

These reactions are significant in modifying methoxamine's pharmacological properties and developing new therapeutic agents .

As a selective alpha-1 adrenergic receptor agonist, methoxamine enhances peripheral vascular resistance and increases both systolic and diastolic blood pressure. Its mechanism involves:

  • Vasoconstriction: Methoxamine binds to alpha-1 adrenergic receptors on vascular smooth muscle, leading to constriction of blood vessels.
  • Cardiac Output Effects: While it primarily increases peripheral resistance, methoxamine may decrease or have no significant effect on cardiac output .

The drug's biological activity also includes potential side effects such as restlessness, anxiety, and peripheral vasoconstriction leading to reduced blood flow to vital organs .

Methoxamine was first synthesized in 1944 through a multi-step process involving:

  • Formation of the Phenethylamine Skeleton: Starting from readily available precursors like phenol derivatives.
  • Methylation: Introduction of methoxy groups using methylating agents.
  • Hydroxylation: Addition of hydroxyl groups at specific positions on the aromatic ring.

The synthesis process has been refined over the years to improve yield and purity .

Methoxamine is primarily used for:

  • Management of Hypotension: Particularly during surgical procedures or in cases of shock.
  • Adjunctive Treatment: Used alongside other medications for conditions like hemorrhage or spinal anesthesia-related hypotension.

Despite its historical significance, methoxamine's clinical use has largely been replaced by more effective and safer alternatives .

Methoxamine exhibits several drug interactions that can affect its efficacy and safety:

  • Sympathomimetics: It may enhance the effects of other sympathomimetic agents like Formoterol, increasing the risk of adverse cardiovascular effects .
  • Antihypertensives: Methoxamine may counteract the effects of antihypertensive medications such as Fosinopril, leading to increased blood pressure levels .

Careful monitoring is essential when administering methoxamine alongside these agents.

Methoxamine shares structural similarities with several other compounds that act on adrenergic receptors. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary ActionPotency Relative to Methoxamine
PhenylephrineSimilar phenethylamineAlpha-1 agonist5-10 times more potent
DesglymidodrineSubstituted phenethylamineAlpha-1 agonistComparable
Dimetofrine3,5-Dimethoxy derivativeAlpha-1 agonistSimilar
Butaxamine3,6-Dimethoxy derivativeSelective beta antagonistLess relevant

Friedel-Crafts Acylation Methodology

Friedel-Crafts acylation represents one of the foundational approaches for methoxamine synthesis, utilizing the formation of aromatic ketones as key intermediates [1] [2]. The process typically employs aluminum chloride as a Lewis acid catalyst in combination with acyl chlorides or anhydrides to achieve electrophilic aromatic substitution [3] [4]. Traditional methoxamine synthesis via this route involves the acylation of dimethoxybenzene derivatives followed by subsequent functional group transformations [5].

The mechanistic pathway proceeds through the generation of acylium cations, which act as electrophiles in the aromatic substitution reaction [3] [6]. Under standard conditions, anisole derivatives undergo Friedel-Crafts acylation with propionyl chloride in the presence of aluminum chloride or iron chloride catalysts, typically in dichloromethane solvent at controlled temperatures ranging from 0°C to 25°C [4] [6]. The reaction exhibits regioselectivity favoring para-substitution due to the activating nature of the methoxy groups [7] [8].

Research has demonstrated that the choice of Lewis acid catalyst significantly influences both reaction efficiency and product selectivity. Aluminum chloride remains the most commonly employed catalyst, though alternative Lewis acids such as iron chloride have shown comparable activity with reduced environmental impact [6]. Reaction yields typically range from 30-70% depending on substrate substitution patterns and reaction conditions [8] [5].

Reductive Amination Strategies

Reductive amination serves as the crucial step for introducing the amino alcohol functionality in methoxamine synthesis [9] [10]. This transformation involves the conversion of ketone intermediates to the corresponding amino alcohols through imine formation followed by reduction [11]. Traditional approaches employ reducing agents such as sodium borohydride or catalytic hydrogenation with palladium catalysts [12] [9].

The process begins with the condensation of the ketone intermediate with methylamine to form an imine intermediate, which subsequently undergoes reduction to yield the desired amino alcohol product [9] [11]. Reaction conditions typically require careful pH control to optimize imine formation while preventing side reactions [12]. Temperature control between 0°C and room temperature proves critical for maintaining selectivity and preventing over-reduction [9].

Recent advances in reductive amination methodology have focused on developing more selective and environmentally benign approaches [13]. These include the use of asymmetric hydrogenation catalysts and alternative reducing systems that provide improved stereoselectivity and reduced waste generation [9] [10].

Biocatalytic and Enzymatic Synthesis Approaches

Carboligase-Mediated Carbon-Carbon Bond Formation

Biocatalytic synthesis of methoxamine has emerged as a highly selective and environmentally sustainable alternative to traditional chemical methods [10] [14] [15]. The approach utilizes thiamine diphosphate-dependent carboligases to achieve stereoselective carbon-carbon bond formation between pyruvate and aromatic aldehydes [15] [16].

The engineered pyruvate decarboxylase variant from Acetobacter pasteurianus (ApPDC-E469G-I468A-W543F) demonstrates exceptional performance in the carboligation step, achieving conversions exceeding 95% with enantiomeric excess values of 98% [10] [15]. This enzyme catalyzes the condensation of pyruvate with 2,5-dimethoxybenzaldehyde to form (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one as a key intermediate [14] [15].

Alternative carboligases such as acetolactate synthase from Bacillus subtilis (BsAlsS) have also demonstrated broad substrate scope for the synthesis of phenylacetylcarbinol analogs, achieving near quantitative conversions within 4 hours at 30°C [16] [17]. The substrate tolerance of these enzymes extends to various substituted benzaldehydes, enabling access to diverse methoxamine analogs [16].

Transaminase-Catalyzed Amination

The second key enzymatic step involves the stereoselective amination of α-hydroxyketone intermediates using amine transaminases [10] [15] [18]. Bacillus megaterium transaminase has proven particularly effective for this transformation, demonstrating high activity and selectivity toward sterically demanding 2-hydroxyketone substrates [10] [15].

The transaminase-catalyzed step achieves total conversions ranging from 59% to 80% across different stereoisomers, with isomeric contents between 94% and 99% [10] [15]. The enzyme accepts various amine donors, enabling the synthesis of different stereoisomers through modular combination with complementary carboligases [15] [16].

Reaction optimization studies have identified critical parameters including pH (7.0-9.0), temperature (30°C), and cofactor regeneration systems [15] [16]. The use of glucose as a cofactor regeneration substrate proves essential for maintaining enzyme activity throughout the reaction course [16].

One-Pot Cascade Reactions

The integration of carboligase and transaminase activities into sequential one-pot systems represents a significant advancement in methoxamine synthesis [10] [15] [16]. This approach eliminates the need for intermediate isolation and purification, improving overall process efficiency and reducing waste generation [15].

Sequential one-pot reactions demonstrate superior performance compared to concurrent approaches, with the temporal separation of enzymatic steps preventing unwanted side reactions [16]. The optimized cascade achieves preparative scale synthesis (75 mL) yielding 85 mg of methoxamine hydrochloride salt with 46% isolated yield, 94% purity, and 98% isomeric content [10] [15].

The cascade methodology enables access to all four stereoisomers of methoxamine through strategic selection of enzyme combinations [15]. This stereodivergent approach provides unprecedented control over product stereochemistry compared to traditional synthetic methods [10] [14].

Green Chemistry Strategies for Sustainable Production

Solvent-Free and Aqueous Systems

Green chemistry approaches to methoxamine synthesis emphasize the reduction of organic solvent usage and the implementation of aqueous reaction systems [5] [19]. The biocatalytic cascade reactions operate effectively in aqueous media, eliminating the need for hazardous organic solvents typically required in traditional synthetic approaches [10] [15].

The green synthesis methodology developed by Xie and colleagues employs a five-step sequence starting from p-dihydroxybenzene, achieving an overall yield of 37.6% under environmentally benign conditions [5]. This approach utilizes methylation, Friedel-Crafts acylation, oximation, oxime reduction, and keto-amine hydrogenation reactions with reduced environmental impact compared to conventional methods [5].

Mechanochemical Friedel-Crafts acylation represents another green alternative, utilizing ball-milling conditions to achieve aromatic acylation without organic solvents [2]. This approach demonstrates the feasibility of solid-state reactions for key synthetic transformations while maintaining product selectivity [2].

Atom Economy and Waste Reduction

The biocatalytic approach to methoxamine synthesis exhibits superior atom economy compared to traditional chemical methods [15] [20]. By utilizing renewable starting materials such as pyruvate and minimizing the formation of stoichiometric by-products, the enzymatic cascade significantly reduces waste generation [10] [16].

Cofactor regeneration systems based on glucose metabolism provide sustainable cofactor recycling, eliminating the need for stoichiometric cofactor addition [16] [17]. This approach reduces raw material consumption and minimizes waste streams associated with cofactor depletion [15].

The implementation of whole-cell biocatalysts further enhances process sustainability by providing internal cofactor regeneration and eliminating enzyme purification requirements [16] [17]. Whole-cell systems demonstrate comparable or superior performance to purified enzyme systems while significantly reducing production costs [16].

Renewable Feedstock Utilization

Recent advances in sustainable methoxamine production focus on the utilization of renewable feedstocks derived from biomass [16] [20]. The biocatalytic approach enables the conversion of glucose and xylose-derived precursors into methoxamine through engineered metabolic pathways [21] [22].

The integration of carboxylate reductase systems allows for the direct utilization of renewable carboxylic acids as starting materials [22]. This approach enables the conversion of 3-hydroxybenzoic acid, obtainable from microbial cell factories using renewable substrates, into key intermediates for methoxamine synthesis [22].

Alternative production strategies explore the use of methanotrophic bacteria for converting waste methane into valuable chemical building blocks [19]. This approach addresses both greenhouse gas mitigation and sustainable chemical production, demonstrating the potential for integrated waste-to-chemical processes [19].

Optimization of Reaction Conditions and Yield Enhancement

Temperature and pH Optimization

Systematic optimization of reaction conditions has identified critical parameters for maximizing methoxamine synthesis efficiency [15] [16] [17]. Temperature optimization studies demonstrate optimal performance at 30°C for enzymatic systems, balancing reaction rate with enzyme stability [16] [17].

pH control proves crucial for both chemical and enzymatic approaches, with optimal ranges varying according to the specific transformation [12] [15]. For biocatalytic systems, pH values between 7.0 and 9.0 provide optimal enzyme activity while maintaining substrate stability [15] [16].

The integration of real-time pH monitoring and control systems enables dynamic optimization throughout the reaction course [16]. This approach prevents pH drift that can lead to enzyme deactivation or reduced selectivity [15].

Substrate and Enzyme Loading Optimization

Substrate concentration optimization balances reaction driving force with potential inhibition effects [15] [16]. Studies demonstrate optimal substrate concentrations ranging from 5-30 mM for enzymatic systems, with higher concentrations potentially causing substrate or product inhibition [16].

Enzyme loading optimization requires consideration of both reaction rate and economic factors [16] [17]. Optimal cell dry weight loadings of 10-30 g/L provide effective catalysis while maintaining cost efficiency [16].

The implementation of fed-batch strategies enables higher substrate loadings while preventing inhibition effects [17]. This approach has demonstrated improved space-time yields compared to batch operation modes [16].

Process Intensification Strategies

Recent developments in process intensification focus on continuous flow reactors and microreactor systems for methoxamine synthesis [9]. These systems provide improved heat and mass transfer, enabling more precise control over reaction conditions [9].

The development of immobilized enzyme systems enhances catalyst reusability and enables continuous operation [21]. Immobilization strategies include covalent attachment, entrapment, and cross-linked enzyme aggregates [17].

Scale-up considerations for biocatalytic systems emphasize the maintenance of optimal oxygen transfer and mixing conditions [17]. The transition from laboratory to pilot scale requires careful attention to bioreactor design and operation parameters [16].

Analytical and Monitoring Strategies

Advanced analytical methods enable real-time monitoring of methoxamine synthesis reactions [10] [15]. Supercritical fluid chromatography provides separation of all four stereoisomers without derivatization, enabling precise stereochemical analysis [10] [15].

The implementation of in-line spectroscopic monitoring allows for dynamic process control and optimization [16]. These systems provide real-time feedback on conversion, selectivity, and product quality [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.12084340 g/mol

Monoisotopic Mass

211.12084340 g/mol

Heavy Atom Count

15

LogP

0.8
0.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

61-16-5 (hydrochloride)

Drug Indication

Indicated for the treatment and management of hypotension.

Pharmacology

Methoxamine is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure. Methoxamine is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia. It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor. Methoxamine acts on both α1-adrenergic receptors but appears to have no effect on β-adrenergic receptors. It acts by increasing the force of the heart's pumping action as well as constricting peripheral blood vessels.

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA10 - Methoxamine

Mechanism of Action

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

390-28-3

Wikipedia

Methoxamine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Augmentation index in the assessment of wave reflections and systolic loading

Mehmet Kaya, Vignesh Balasubramanian, John K-J Li
PMID: 31493580   DOI: 10.1016/j.compbiomed.2019.103418

Abstract

Augmentation index (AI
) is used to quantify the augmented systolic aortic pressure that impedes ventricular ejection. Its use as an index of wave reflections is questionable. We hypothesize that AI
is quantitatively different from the reflection coefficient under varied physiological conditions.
42 datasets of aortic pressure and flow waveforms were obtained during induced hypertension (methoxamine infusion) and vasodilation (nitroprusside infusion) in our mongrel dog experiments (n = 5) and from Mendeley data during various interventions (vasoconstrictors, vasodilators, pacing, stimulation, hemorrhage and hemodilution). Wave reflections and principal components of reflection coefficients were computed for comparison to AI
and heart rate normalized AI
RESULTS: Principal reflection coefficient, Γ
, increased in hypertension and decreased in vasodilation, hemorrhage and hemodilution. AI
followed the trend in many cases but was consistently lower than Γ
in almost all the subjects. The Bland-Altman analysis also showed that both AI
and normalized AI
underestimated Γ
. The relationship between augmentation index and reflection coefficient was explained by a linear regression model (r
= 0.23, p < 0.01) in which AI
followed directional changes in Γ
and the normalization of AI
resulted in a linear model that explained less variation in the relationship between AI
and Γ
.
AI
is a reasonable clinical trend indicator, albeit not an accurate surrogate measure of the amount of wave reflections.


Effect of continuous intraoperative infusion of methoxamine on renal function in elderly patients undergoing gastrointestinal tumor surgery: a randomized controlled trial

Xiaowei Guo, Jie Hu, Hanbing Xiao, Tianyu Liu, Zheng Niu, Min Wang, Dunyi Qi
PMID: 32534584   DOI: 10.1186/s12871-020-01064-0

Abstract

Acute renal injury (AKI) caused by hypotension often occurs in elderly patients after gastrointestinal tumor surgery. Although vasoactive drugs can increase effective filtration pressure, they may increase renal vascular resistance and reduce renal blood flow. The effect of methoxamine on renal function is not clear.
After obtaining written informed consent, 180 elderly patients undergoing elective gastrointestinal tumor surgery were randomly allocated into two groups: M group (continuous infusion of methoxamine at 2 μg/kg/min) and N group (continuous infusion of normal saline). The patients' mean arterial pressure was maintained within 20% of baseline by a continuous infusion of methoxamine or normal saline. Maintenance fluid was kept at 5 mL/kg/h. According to Kidney disease improve global outcome (KDIGO) guidelines, creatinine was measured at 1, 2 and 7 days after operation, and urine volume at 6, 12 and 24 h after operation was measured to evaluate the occurrence of AKI. 162 patients were included in the final data analysis.
Significant differences in the incidence of postoperative Acute kidney injury (M group: 7.5%; N group: 18.3%; P < 0.05), the frequency of hypotension (M group: 1 [1-3]; N group: 3 [1-5]; P < 0.05), and the duration of intraoperative hypotension (M group: 2[0-10]; N group: 10 [5-16]; P < 0.05) were identified between the groups. Multivariate logistic regression analyses demonstrated that preoperative creatinine and the frequency of intraoperative hypotension were the common factors leading to the occurrence of postoperative AKI. The results of Cox multivariate analysis showed that age and AKI were independent risk factors for 30-day death.
Compared with the intraoperative continuous infusion of placebo and methoxamine, continuous infusion of 2 μg/kg/min methoxamine reduced the incidence of postoperative AKI and other clinical complications in elderly patients undergoing gastrointestinal surgery by raising blood pressure and improved the prognosis of patients.
Trial registration: Chinese Clinical Trial Registry, ChiCTR1900020536, registered 7 January, 2019.


Trophic sympathetic influence weakens pro-contractile role of Cl

Daria S Kostyunina, Lin Zhang, Anastasia A Shvetsova, Ekaterina K Selivanova, Olga S Tarasova, Vladimir V Matchkov, Dina K Gaynullina
PMID: 33203943   DOI: 10.1038/s41598-020-77092-0

Abstract

Membrane transporters and their functional contribution in vasculature change during early postnatal development. Here we tested the hypothesis that the contribution of Cl
channels to arterial contraction declines during early postnatal development and this decline is associated with the trophic sympathetic influence. Endothelium-denuded saphenous arteries from 1- to 2-week-old and 2- to 3-month-old male rats were used. Arterial contraction was assessed in the isometric myograph, in some experiments combined with measurements of membrane potential. mRNA and protein levels were determined by qPCR and Western blot. Sympathectomy was performed by treatment with guanethidine from the first postnatal day until 8-9-week age. Cl
substitution in the solution as well as Cl
-channel blockers (MONNA, DIDS) had larger suppressive effect on the methoxamine-induced arterial contraction and methoxamine-induced depolarization of smooth muscle cells in 1- to 2-week-old compared to 2- to 3-month-old rats. Vasculature of younger group demonstrated elevated expression levels of TMEM16A and bestrophin 3. Chronic sympathectomy increased Cl
contribution to arterial contraction in 2-month-old rats that was associated with an increased TMEM16A expression level. Our study demonstrates that contribution of Cl
channels to agonist-induced arterial contraction and depolarization decreases during postnatal development. This postnatal decline is associated with sympathetic nerves development.


TASK-1 channel blockade by AVE1231 increases vasocontractile responses and BP in 1- to 2-week-old but not adult rats

Anastasia A Shvetsova, Dina K Gaynullina, Nadine Schmidt, Peter Bugert, Elena V Lukoshkova, Olga S Tarasova, Rudolf Schubert
PMID: 32860629   DOI: 10.1111/bph.15249

Abstract

The vasomotor role of K2P potassium channels during early postnatal development has never been investigated. We tested the hypothesis that TASK-1 channel (K2P family member) contribution to arterial vascular tone and BP is higher in the early postnatal period than in adulthood.
We studied 10- to 15-day-old ("young") and 2- to 3-month-old ("adult") male rats performing digital PCR (dPCR) (using endothelium-intact saphenous arteries), isometric myography, sharp microelectrode technique, quantitative PCR (qPCR) and Western blotting (using endothelium-denuded saphenous arteries), and arterial pressure measurements under urethane anaesthesia.
We found mRNA of Kcnk1-Kcnk7, Kcnk12, and Kcnk13 genes to be expressed in rat saphenous artery, and Kcnk3 (TASK-1) and Kcnk6 (TWIK-2) were most abundant in both age groups. The TASK-1 channel blocker AVE1231 (1 μmol·L
) prominently depolarized arterial smooth muscle and increased basal tone level and contractile responses to methoxamine of arteries from young rats but had almost no effect in adult rats. The level of TASK-1 mRNA and protein expression was higher in arteries from young compared with adult rats. Importantly, intravenous administration of AVE1231 (4 mg·kg
) had no effect on mean arterial pressure in adult rats but prominently raised it in young rats.
We showed that TASK-1 channels are important for negative feedback regulation of vasocontraction in young but not adult rats. The influence of TASK-1 channels most likely contributes to low BP level at perinatal age.


Effects of prophylactic injection of methoxamine on pregnant women undergoing cesarean delivery using spinal anesthesia

H J He, D B Xu, X Y Zheng, Y Q Yang, W P Zheng, X L Tao
PMID: 33322888   DOI: 10.23812/20-333-L

Abstract




Effects of agonists and phorbol esters on α

Gustavo de-Los-Santos-Cocotle, Juan Carlos Martínez-Morales, M Teresa Romero-Ávila, Guadalupe Reyes-Cruz, J Adolfo García-Sáinz
PMID: 32750368   DOI: 10.1016/j.ejphar.2020.173423

Abstract

In a cell line, stably expressing α
-adrenoceptors fused to the mCherry red fluorescent protein, noradrenaline, methoxamine, and oxymetazoline induced concentration-dependent increases in intracellular calcium. All of these agents increase α
-adrenoceptor phosphorylation and internalization. Transient co-expression of these receptors with Rab proteins tagged with the enhanced Green Fluorescent Protein was employed to estimate α
-adrenoceptor-Rab interaction using Förster Resonance Energy Transfer. Noradrenaline and methoxamine increased α
-adrenoceptor interaction with Rab5 and Rab7 but did not modify it with Rab9. Oxymetazoline induced adrenoceptor interaction with Rab5 and Rab9 and only an insignificant increase in Rab7 signal. Phorbol myristate acetate increased α
-adrenoceptor interaction with Rab5 and Rab9 but did not modify it with Rab7. The agonists and the active phorbol ester, all of which induce receptor phosphorylation and internalization, favor receptor interaction with Rab5, i.e., association with early endosomes. Cell stimulation with phorbol myristate acetate induced the α
-adrenoceptors to interact with the late endosomal marker, Rab9, suggesting that the receptors are directed to slow recycling endosomes once they have transited to the Trans-Golgi network to be retrieved to the plasma membrane. The agonists noradrenaline and methoxamine likely induce a faster recycling and might direct some of the adrenoceptors toward degradation and/or very slow recycling to the plasma membrane. Oxymetazoline produced a mixed pattern of interaction with the Rab proteins. These data indicate that α
-adrenoceptor agonists can trigger different vesicular traffic and receptor fates within the cells.


Efficacy of vardenafil in human nasal mucosa

Hsing-Won Wang, Li-Hsiang Cheng, Fei-Peng Lee
PMID: 32504853   DOI: 10.1016/j.amjoto.2020.102561

Abstract

Levitra, a phosphodiesterase-5 (PDE5) inhibitor, is the trade name of vardenafil. It is applied to treatment of erectile dysfunction. PDE5 inhibitors dilate the penile blood vessels and cause prolonged erections. However, the effects of Levitra on human nasal mucosa are not yet fully explored.
We examined the effectiveness of Levitra on human nasal mucosa directly in vitro by testing: 1) effect on human nasal mucosa resting tension; 2) effect on contraction caused by 10
M methoxamine as a sympathetic mimetic; 3) effect of the drugs on electrically induced human nasal mucosa contractions.
The results showed that addition of methoxamine to the incubation medium caused the nasal mucosa to contract in a dose-dependent manner. Addition of Levitra at doses of 10
M elicited a significant relaxation response to 10
M methoxamine-induced mucosa strip contraction. Levitra could not inhibit electrical field stimulation-induced spike contraction and had a minimal effect on the basal tension of nasal mucosa as the concentration increased.
This study indicated that high concentrations of Levitra had a significant spasmolytic effect by antagonizing α-adrenoceptors. Moreover, nasal obstruction might not be relieved in patients suffering from erectile dysfunction and stuffy noses who were concomitant using α-adrenergic agonist and Levitra.


MAPKs Are Highly Abundant but Do Not Contribute to α

Dina K Gaynullina, Tatiana V Kudryashova, Alexander V Vorotnikov, Rudolf Schubert, Olga S Tarasova
PMID: 34204888   DOI: 10.3390/ijms22116037

Abstract

Previously, the abundance of p42/44 and p38 MAPK proteins had been shown to be higher in arteries of 1- to 2-week-old compared to 2- to 3-month-old rats. However, the role of MAPKs in vascular tone regulation in early ontogenesis remains largely unexplored. We tested the hypothesis that the contribution of p42/44 and p38 MAPKs to the contraction of peripheral arteries is higher in the early postnatal period compared to adulthood. Saphenous arteries of 1- to 2-week-old and 2- to 3-month-old rats were studied using wire myography and western blotting. The α
-adrenoceptor agonist methoxamine did not increase the phosphorylation level of p38 MAPK in either 1- to 2-week-old or 2- to 3-month-old rats. Accordingly, inhibition of p38 MAPK did not affect arterial contraction to methoxamine in either age group. Methoxamine increased the phosphorylation level of p42/44 MAPKs in arteries of 2- to 3-month-old and of p44 MAPK in 1- to 2-week-old rats. Inhibition of p42/44 MAPKs reduced methoxamine-induced contractions in arteries of 2- to 3-month-old, but not 1- to 2-week-old rats. Thus, despite a high abundance in arterial tissue, p38 and p42/44 MAPKs do not regulate contraction of the saphenous artery in the early postnatal period. However, p42/44 MAPK activity contributes to arterial contractions in adult rats.


Parallel derivatization strategy coupled with liquid chromatography-mass spectrometry for broad coverage of steroid hormones

Qian Qin, Disheng Feng, Chunxiu Hu, Bohong Wang, Mengmeng Chang, Xinyu Liu, Peiyuan Yin, Xianzhe Shi, Guowang Xu
PMID: 31784081   DOI: 10.1016/j.chroma.2019.460709

Abstract

Steroid hormones are a type of crucial substances that mediate numerous vital physiological functions. The comprehensive detection of steroid hormones can help understand the physiopathologic mechanism of steroid hormone-related diseases. It is very difficult to determine steroid hormones in biological samples due to their low endogenous concentrations and poor ionization efficiency. In this study, an efficient and sensitive approach was developed for profiling steroid hormones by combining liquid-liquid extraction and parallel derivatization with liquid chromatography-tandem mass spectrometry. Methoxyamine and dansyl chloride were used to derivatize steroid hormones containing carbonyl and phenolic hydroxyl groups, respectively. Our established method achieved simultaneous analysis of carbonyl and phenolic hydroxyl-containing steroid hormones and could cover estrogens, androgens, corticoids and progestogens. Twenty-nine steroid hormones were detected at pg/mL levels with the sensitivity enhanced by three orders of magnitude after derivatization. The linearity (with linear range of 2-4 orders of magnitude), precision (less than 15%) and recovery (71.1-128.7%) were satisfactory for quantitative analysis of steroid hormones. Finally, the established method was successfully employed to the determination of steroid hormones in serum samples of healthy males and females as well as ovarian cancer patients. The results showed that this approach was suitable and reliable for routine test of steroid hormones containing carbonyl and phenolic hydroxyl groups.


Potential vascular α

José F Álvarez-Cámara, Martha B Ramírez-Rosas, Grecia J Medina-Terol, Diana L Silva-Velasco, Andrea Velazco-Paz, Araceli Sánchez-López, Crystell G Guzman-Priego, Ulises Osuna-Martínez, David Centurión
PMID: 31238063   DOI: 10.1016/j.ejphar.2019.172498

Abstract

Metformin is a widely used drug for the treatment of type 2 Diabetes Mellitus. Several studies have also suggested that metformin decreases blood pressure; although an interaction with α-adrenoceptors has been proposed, this mechanism needs to be further investigated. Since α
-adrenoceptors play a significant role to regulate vascular tone, this study has analysed the potential ability of metformin to block α
-adrenoceptors in rat aorta and tail artery. For this purpose, the contractile responses induced by noradrenaline, methoxamine, and phenylephrine were determined in the absence or presence of metformin in rat aorta and tail artery rings. In both arteries, noradrenaline, methoxamine, and phenylephrine produced concentration-dependent contractile responses. Interestingly, the contractile responses to noradrenaline, methoxamine, and phenylephrine were significantly and differentially blocked by metformin (1, 3.1 and/or 10 mM) but not by vehicle. These results suggest that metformin is capable to block α
-adrenoceptors and may explain, at least in part, the anti-hypertensive effect observed in several clinical trials.


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